1-N-(2-aminoethyl)benzene-1,2-diamine

Catalog No.
S670675
CAS No.
128995-76-6
M.F
C8H13N3
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-(2-aminoethyl)benzene-1,2-diamine

CAS Number

128995-76-6

Product Name

1-N-(2-aminoethyl)benzene-1,2-diamine

IUPAC Name

2-N-(2-aminoethyl)benzene-1,2-diamine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2

InChI Key

AFQWAHPEBNLBGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NCCN

Canonical SMILES

C1=CC=C(C(=C1)N)NCCN

Application in mRNA Delivery

Specific Scientific Field: The specific scientific field of this application is Cellular and Molecular Bioengineering .

Summary of the Application: This compound has been used in the development of lipid polymer hybrid nanoparticles (LPNs) for mRNA delivery . These LPNs integrate the physicochemical properties of both lipids and polymers, and have been found to be effective in delivering multiple types of mRNA .

Methods of Application or Experimental Procedures: The researchers incorporated a series of biodegradable and biocompatible polymer materials into the formulation of TT3-LLNs to develop LPNs . The mRNA delivery efficiency of different LPNs were evaluated and a systematic orthogonal optimization was further carried out .

Results or Outcomes: The data indicated that PLGA4 (MW 24,000–38,000 g/mol) dramatically increased delivery efficiency of TT3-LLNs in comparison to other polymers . Further optimization identified PLGA4-7 LPNs (PLGA:mRNA = 9:1, mass ratio; TT3:DOPE:Cholesterol:DMG-PEG 2000 = 25:25:45:0.75, molar ratio) as a lead formulation, which displayed significantly enhanced delivery of two types of mRNA in three different human cell lines as compared with TT3-LLNs .

Application in Clay Swelling Inhibition

Specific Scientific Field: The specific scientific field of this application is Geotechnical Engineering .

Methods of Application or Experimental Procedures: The adsorption mechanism of NETS on the surface of montmorillonite (Mnt) was investigated using molecular dynamics (MD) simulations . The effects of molecular conformation and temperature on adsorption ability were investigated .

Results or Outcomes: The results show that the adsorption ability of NETS on the Mnt surface was affected significantly by the molecular conformation . Increasing temperature can lead to more frequent conformational changes, which weaken the interaction between NETS and Mnt, thus reducing adsorption stability .

Application in Chemical Analysis

Specific Scientific Field: The specific scientific field of this application is Analytical Chemistry .

Summary of the Application: This compound is used in chemical analysis, specifically in techniques such as NMR, HPLC, LC-MS, and UPLC .

Methods of Application or Experimental Procedures: The compound is used as a reagent or standard in these analytical techniques . The specific methods of application or experimental procedures would depend on the particular technique and the nature of the sample being analyzed .

Results or Outcomes: The outcomes of these analyses would provide detailed information about the chemical composition and structure of the sample . This could include identification of unknown compounds, determination of molecular weights, or elucidation of chemical structures .

Application in Chemical Synthesis

Specific Scientific Field: The specific scientific field of this application is Chemical Synthesis .

Summary of the Application: This compound is used in chemical synthesis as a reagent . It is often used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis and the nature of the compounds being synthesized .

Application in Drilling Fluids

Specific Scientific Field: The specific scientific field of this application is Petroleum Engineering .

1-N-(2-aminoethyl)benzene-1,2-diamine, also known as N-(2-aminoethyl)-1,2-benzenediamine, is an organic compound with the molecular formula C8H13N3C_8H_{13}N_3. This compound features two amino groups and an ethylene bridge, making it a derivative of ethylenediamine. Its structure allows for significant reactivity, particularly in forming various derivatives through substitution reactions. The compound is characterized by its potential applications in pharmaceuticals and as a chemical intermediate in organic synthesis.

Currently, there is no documented information on the specific mechanism of action of 1-N-(2-aminoethyl)benzene-1,2-diamine in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling the compound.
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Following safe handling procedures for organic chemicals.

  • Oxidation: This compound can be oxidized to form imines or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction reactions, converting nitro groups to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The amino groups in the compound can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted products .

Major Products Formed

  • From Oxidation: Imines or amides.
  • From Reduction: Amines.
  • From Substitution: Substituted amines or amides.

The biological activity of 1-N-(2-aminoethyl)benzene-1,2-diamine has been explored in various studies. It exhibits potential anti-cancer properties due to its ability to interact with cellular pathways involved in tumor growth. Additionally, its structural similarity to other biologically active compounds suggests that it may have applications as a drug candidate for treating diseases associated with oxidative stress and inflammation .

Several methods have been developed for synthesizing 1-N-(2-aminoethyl)benzene-1,2-diamine:

  • Direct Amination: One common method involves the reaction of ethylenediamine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. This process typically requires high pressure and temperature to achieve high yields.
  • Monoacylation: Another efficient synthesis route utilizes N-acylbenzotriazoles in n-butanol for selective acylation of one amino group while leaving the other free .

Procedure Details

  • Dissolve 4-nitroaniline in a suitable solvent.
  • Add ethylenediamine and apply heat under pressure.
  • Reduce the resulting nitro compound using a reducing agent.

1-N-(2-aminoethyl)benzene-1,2-diamine finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and therapeutic agents.
  • Chemical Manufacturing: Serves as a building block for producing dyes, agrochemicals, and other specialty chemicals.
  • Polymer Industry: Utilized as a curing agent for epoxy resins and as an additive in polymer formulations .

Studies on the interactions of 1-N-(2-aminoethyl)benzene-1,2-diamine with biological molecules have indicated its potential role in modulating enzyme activity and influencing metabolic pathways. Interaction studies often focus on its binding affinity with various receptors and enzymes, which can provide insights into its pharmacological properties and therapeutic potential .

Several compounds share structural similarities with 1-N-(2-aminoethyl)benzene-1,2-diamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1,3-DiaminopropaneC3H10N2C_3H_{10}N_2Shorter carbon chain; no aromatic ringSimpler structure; less sterically hindered
EthylenediamineC2H8N2C_2H_{8}N_2Two amino groups; no aromatic componentMore basic; widely used as a chelating agent
N,N-DiethylaminopropylamineC8H19NC_8H_{19}NContains ethyl groups; tertiary amineDifferent reactivity due to steric hindrance
N-(2-Aminoethyl)-p-phenylenediamineC12H16N4C_{12}H_{16}N_4Contains additional phenyl groupsIncreased lipophilicity; potential for different biological activity

The unique combination of an aromatic ring and two amino groups in 1-N-(2-aminoethyl)benzene-1,2-diamine provides distinct reactivity patterns that are advantageous for specific synthetic pathways and biological interactions not found in simpler amines or diamines.

XLogP3

0.3

Wikipedia

1-N-(2-aminoethyl)benzene-1,2-diamine

Dates

Modify: 2023-08-15

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